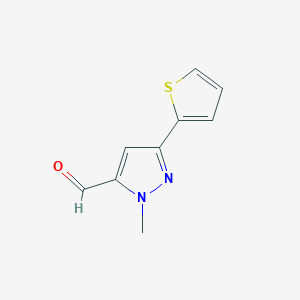

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKARRIJZFBGKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594564 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-48-7 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-methyl-3-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, highlighting its potential applications in medicine.

Chemical Structure and Properties

This compound features a thienyl group attached to a pyrazole ring, contributing to its unique chemical reactivity and biological properties. The presence of the aldehyde functional group enhances its potential for various biochemical interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest strong activity, comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Enterococcus faecalis | 0.50 | Bactericidal |

| Escherichia coli | 0.75 | Bacteriostatic |

Anticancer Properties

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Mechanism of Action:

this compound appears to interact with cellular targets involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cells. This interaction is thought to involve the inhibition of key enzymes and pathways associated with tumor growth.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer effects, this compound was tested against A549 lung cancer cells. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity compared to control treatments . The study emphasized the need for further exploration into its mechanisms and potential therapeutic applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: It inhibits enzymes involved in critical metabolic pathways.

- DNA Interaction: The compound may bind to DNA or RNA, disrupting replication or transcription processes.

- Cell Signaling Modulation: It alters signaling pathways that regulate cell survival and apoptosis.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Recent studies have indicated that derivatives of pyrazole compounds, including those similar to 1-methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde, exhibit anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance bioactivity against COX enzymes, potentially leading to new anti-inflammatory drugs .

Antitumor Potential : The compound has also been evaluated for its antitumor properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings highlight the potential for developing novel anticancer agents based on the pyrazole scaffold .

Agrochemical Applications

Pesticide Development : The thienyl group in this compound can enhance the biological activity of agrochemicals. Research has focused on synthesizing derivatives that exhibit insecticidal and fungicidal activities. These compounds are being explored as potential candidates for new pesticides due to their effectiveness against various agricultural pests .

Material Science

Polymer Chemistry : The compound's unique structure allows it to serve as a building block in the synthesis of polymers with specific properties. Its aldehyde functional group can participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in medicinal and materials chemistry. Below is a systematic comparison of 1-methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde with structurally related compounds.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity: The thienyl group in the target compound introduces sulfur, which may enhance electron-withdrawing effects compared to phenyl or phenoxy groups in analogs like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . Chlorinated analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit higher molecular weights and altered reactivity due to halogen substitution, making them precursors for agrochemical synthesis .

Chlorinated pyrazoles (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are often intermediates in multi-step syntheses, leveraging the reactivity of the chloro group for further functionalization .

Safety: The target compound’s irritant properties contrast with the dihydropyrazole analog, which lacks reported dermal hazards, indicating substituent-dependent toxicity profiles .

Physical Properties: Purity: Commercial availability varies, with simpler analogs (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) achieving >98% purity, while the target compound is sold at 97% . Molecular Weight: The thienyl derivative (192.24 g/mol) is lighter than phenoxy-phenyl analogs (278.31 g/mol), which may influence solubility and bioavailability .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde typically involves:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the thiophene substituent at the 3-position of the pyrazole.

- Functionalization of the 5-position of the pyrazole ring to introduce the aldehyde group.

The synthetic routes are designed to maintain regioselectivity and functional group compatibility.

Reported Synthetic Routes

Pyrazole Ring Formation and Thiophene Substitution

One common approach involves cyclization reactions using substituted hydrazines and 1,3-dicarbonyl compounds or equivalents to form the pyrazole ring, followed by cross-coupling or direct substitution to attach the thiophene ring at the 3-position. The methyl group at N-1 is introduced via methylation of the pyrazole nitrogen, often using iodomethane or methyl iodide under basic conditions.

Detailed Example Procedure

While no single detailed procedural protocol is publicly available specifically for this compound, related pyrazole derivatives have been synthesized using the following general method:

- Step 1: Preparation of 1-methyl-3-thien-2-yl-pyrazole intermediate by condensation of methylhydrazine with a suitable 1,3-diketone or equivalent, followed by methylation at N-1.

- Step 2: Formylation at the 5-position of the pyrazole ring using the Vilsmeier-Haack reagent (POCl3/DMF) under controlled temperature (0–50 °C) for several hours.

- Step 3: Work-up involving quenching with water, neutralization, extraction, and purification by recrystallization or chromatography.

This method yields the target aldehyde with a reported purity of approximately 97% and a molecular weight consistent with the expected structure.

Alternative Synthetic Routes and Patent Insights

Patent literature related to pyrazole derivatives suggests alternative preparation methods involving:

- Aqueous medium reactions without organic solvents other than ethanol or water, enhancing ecological and cost efficiency.

- Use of methyl hydrazine and substituted ketones under controlled temperature and pressure to improve selectivity and yield.

- Crystallization techniques yielding large, platelet-like crystals for easier filtration and purification.

These methods focus on optimizing reaction conditions (temperature 50–140 °C, reaction times 0.5–12 hours) and solvent systems to achieve high purity and yield while minimizing impurities and isomer formation.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF, 0–50 °C, 3–6 hours | High regioselectivity; straightforward | Requires careful handling of reagents; possible side reactions |

| Methylation + Cyclization | Methylhydrazine, diketones, iodomethane | Efficient N-methylation and ring formation | Multi-step; requires purification at each stage |

| Aqueous Medium Synthesis (Patent) | Methyl hydrazine, substituted ketones, water/ethanol, 50–140 °C | Eco-friendly; high selectivity; improved crystal morphology | Requires precise temperature and pressure control |

| Oxidation of Hydroxymethyl Precursors | LiBH4 reduction, oxidation steps | Allows functional group interconversion | Multi-step; sensitive to oxidation conditions |

Research Findings and Yields

- Yields for pyrazole aldehyde derivatives prepared via Vilsmeier-Haack formylation typically range from 50% to 80%, depending on substrate and conditions.

- Patent methods report yields up to 86.5% with selectivity ratios of 96:4 for isomeric purity, indicating efficient synthesis with minimal side products.

- Purity of final products is commonly around 97%, suitable for further synthetic applications or biological testing.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of halogenated precursors. For example:

- Vilsmeier-Haack reaction : Reacting 3-methyl-1-(thien-2-yl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates the aldehyde group at the 5-position .

- Nucleophilic substitution : 5-Chloro-3-methyl-1-(thien-2-yl)-1H-pyrazole-4-carbaldehyde can react with thiophenol derivatives under basic conditions (e.g., K₂CO₃) to introduce functional groups .

Key considerations : Optimize reaction temperature (70–90°C) and solvent polarity (DMF or DCM) to improve yield (>75%) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

A combination of NMR, IR, and mass spectrometry is essential:

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, while thienyl protons show splitting patterns at δ 7.0–7.5 ppm .

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the C=O stretch of the aldehyde group .

- LC-MS : Molecular ion peaks [M+H]⁺ should align with the theoretical molecular weight (e.g., 220.25 g/mol) .

Note : Always compare with literature spectra of analogous pyrazole carbaldehydes for validation .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or anomalous IR bands) may arise from tautomerism or crystallographic packing effects . Mitigation strategies:

- Perform X-ray crystallography to resolve ambiguities. For example, X-ray data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a dihedral angle of 72.8° between the aldehyde and pyrazole ring, explaining NMR splitting patterns .

- Use variable-temperature NMR to detect dynamic processes like keto-enol tautomerism .

- Cross-validate with DFT calculations to predict spectroscopic properties .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

To correlate structural features (e.g., aldehyde group, thienyl substituent) with bioactivity:

Derivatization : Synthesize analogs by replacing the thienyl group with phenyl or trifluoromethyl groups. Assess changes in antibacterial/antifungal activity .

Docking studies : Use software like AutoDock to model interactions with target enzymes (e.g., COX-2 or fungal CYP51). For example, pyrazole carbaldehydes show affinity for hydrophobic pockets via π-π stacking .

In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Report EC₅₀ values with 95% confidence intervals .

Basic: How can the reactive aldehyde group be stabilized during synthetic workflows?

- Protection : Convert the aldehyde to an acetal using ethylene glycol and p-TsOH, then deprotect with aqueous HCl post-synthesis .

- Low-temperature storage : Store intermediates at –20°C in anhydrous DCM to prevent oxidation .

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid aldehyde oxidation to carboxylic acids .

Advanced: What strategies optimize reaction yields in nucleophilic substitution reactions involving this compound?

- Catalyst screening : Test bases like K₂CO₃, Cs₂CO₃, or DBU. For example, K₂CO₃ in DMF at 80°C improved yields to 85% in analogous phenyl-substituted pyrazoles .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .

Advanced: How can crystallography resolve challenges in molecular geometry analysis?

Single-crystal X-ray diffraction provides:

- Bond lengths/angles : For 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, C=O bond length was 1.221 Å, confirming the aldehyde’s planarity .

- Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, influencing solubility and melting points .

- Polymorphism screening : Vary crystallization solvents (e.g., EtOH vs. hexane) to identify stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.